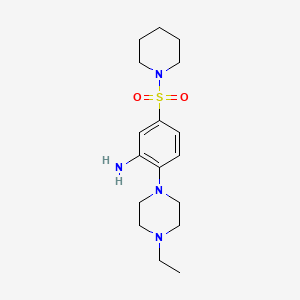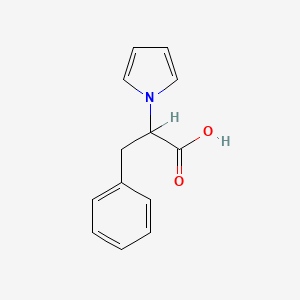![molecular formula C19H19N5O3S B2644144 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide CAS No. 392236-36-1](/img/structure/B2644144.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide” is an organic compound containing functional groups such as amide, sulfamoyl, and pyridine . The presence of these functional groups suggests that this compound might have interesting chemical properties and could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Pharmacological Effects and Therapeutic Properties
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide exhibits significant psychotropic effects and has antipsychotic and disinhibiting actions. It is particularly remarkable in the management of chronic psychoses, with its therapeutic properties being consistent and notable. The compound has shown promise in a wide spectrum of psychoses, both acute and chronic (Dufour et al., 1975).
Metabolism and Biochemical Pathways
The compound is involved in the metabolic pathways related to tyrosine. For instance, the identification of cis- and trans-4-hydroxycyclohexylacetic acid in the urine, along with hawkinsin, in patients with transient tyrosinemia suggests that it plays a role in the metabolism of tyrosine. The findings suggest the existence of a defective 4-hydroxyphenylpyruvate dioxygenase, leading to the derivation of these compounds from tyrosine metabolites (Niederwieser et al., 1978).
Industrial and Environmental Applications
The compound is also noted in environmental and industrial contexts. For example, benzophenone-4, structurally related to the compound , is extensively used as a UV filter in sunscreens, toiletries, and cosmetics to prevent photodegradation and extend shelf life. Its widespread use and patch test positivity in patients with cosmetic-related issues underline its significant industrial application and potential allergenic effects (Caruana et al., 2011).
Exposure and Biomonitoring
Studies have identified the presence of related compounds, such as bisphenol A and 4-Nonylphenol, in human populations, suggesting widespread exposure due to their extensive industrial use. The determination of these compounds in urine samples reflects their prevalence in the environment and the potential human exposure risk, highlighting the need for biomonitoring and exposure assessment (Calafat et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-15-5-2-6-18(22-15)23-19(25)16-7-9-17(10-8-16)28(26,27)24(13-3-11-20)14-4-12-21/h2,5-10H,3-4,13-14H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMWEZZOSYFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2644062.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2644064.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2644065.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2644068.png)


![3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644077.png)
![N-(1-cyanocyclohexyl)-2-{[5-methyl-4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2644079.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)

![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2644083.png)
![3-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2644084.png)
